6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 425702-91-6
VCID: VC2043895
InChI: InChI=1S/C6H4BrN3O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11)
SMILES: C1=CC2=NNC(=O)N2C=C1Br
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.02 g/mol

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

CAS No.: 425702-91-6

Cat. No.: VC2043895

Molecular Formula: C6H4BrN3O

Molecular Weight: 214.02 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one - 425702-91-6

Specification

CAS No. 425702-91-6
Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
IUPAC Name 6-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C6H4BrN3O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11)
Standard InChI Key KZVFUYHFHBBPPD-UHFFFAOYSA-N
SMILES C1=CC2=NNC(=O)N2C=C1Br
Canonical SMILES C1=CC2=NNC(=O)N2C=C1Br

Introduction

Chemical Identity and Structure

6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one is a nitrogen-containing heterocyclic compound characterized by a fused ring system comprising a triazole and a pyridine ring, with a bromine atom at the 6-position and a carbonyl group at position 3.

Molecular Properties

The compound possesses the following molecular characteristics:

PropertyValue
CAS Number425702-91-6
Molecular FormulaC₆H₄BrN₃O
Molecular Weight214.02 g/mol
IUPAC Name6-bromo-2H- triazolo[4,3-a]pyridin-3-one
Standard InChIInChI=1S/C6H4BrN3O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11)
Standard InChIKeyKZVFUYHFHBBPPD-UHFFFAOYSA-N
SMILESC1=CC2=NNC(=O)N2C=C1Br

The structural composition features a bromine atom, which serves as a potential reactive site for further derivatization, making this compound valuable in organic synthesis .

Structural Characteristics

The triazolopyridine scaffold of this compound represents an important class of heterocycles in medicinal chemistry. The fused bicyclic system creates a rigid, planar structure that influences its biological activity and binding properties to various targets. The bromine at position 6 provides an electron-withdrawing effect that modifies the electronic distribution across the molecule, affecting its reactivity and potential interactions with biological receptors.

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one is essential for its effective utilization in research and development.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
AppearanceSolid
Density2.09 g/cm³
Boiling PointNot determined
Melting PointNot determined
pKa7.17±0.40 (Predicted)
LogP0.78510
PSA50.16000

These properties influence its handling characteristics, solubility profile, and potential for pharmaceutical formulation .

Chemical Reactivity

The chemical reactivity of 6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one is primarily determined by:

  • The bromine substituent at position 6, which makes it susceptible to nucleophilic substitution reactions

  • The triazole ring, which can participate in various interactions, including hydrogen bonding

  • The carbonyl group, which serves as a potential site for nucleophilic attack and coordination with metal ions

These reactive sites provide opportunities for structural modifications, making this compound a valuable intermediate in the synthesis of more complex molecules with potential biological activities.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one typically involves a series of chemical reactions that can be tailored to produce high-purity compounds. A common approach utilizes 2-hydrazinopyridine derivatives and appropriate aldehydes in one-pot reactions, which are both efficient and operationally simple.

Optimization Strategies

Several factors can influence the efficiency and yield of the synthesis:

  • Reaction temperature control, particularly during the exothermic step involving NCS

  • Solvent selection, with DMF being commonly used but alternatives possible depending on scale and equipment

  • Addition rate of reagents, especially for the oxidizing agent

  • Purification methods, which may include recrystallization, column chromatography, or other techniques depending on the required purity

Applications and Research Significance

Pharmaceutical Applications

The triazolopyridine scaffold found in 6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one has been identified as a promising structural motif in pharmaceutical research. Recent studies have investigated related compounds as potential:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, with applications in cancer immunotherapy

  • Intermediates in the development of various bioactive compounds

  • Scaffolds for targeted drug design due to their unique structural properties

The bromine substituent provides a reactive handle for further functionalization, enabling the development of diverse libraries of compounds for biological screening.

Research in Medicinal Chemistry

Research has shown that the triazolo[4,3-a]pyridine scaffold found in this compound represents "a new player in the field of IDO1 catalytic holo-inhibitors." Structure-based virtual screening has identified compounds with this core structure as displaying sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .

The ability of this structural class to interact with heme-containing enzymes makes it particularly interesting for targeting various biological pathways involved in disease processes.

Chemical Intermediates

Beyond its direct biological applications, 6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one serves as a valuable synthetic intermediate in organic chemistry. The bromine functionality allows for various transformations including:

  • Cross-coupling reactions (Suzuki, Stille, Negishi)

  • Nucleophilic substitution reactions

  • Metal-halogen exchange processes

These transformations enable the development of more complex molecules with tailored properties .

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

These classifications necessitate appropriate handling procedures to minimize risks associated with exposure .

Current Research and Future Directions

Recent Developments

Recent research has highlighted the potential of triazolopyridine compounds like 6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one in diverse applications. Particularly noteworthy is their exploration as heme-binding moieties in enzyme inhibitors, where the unique electronic properties of the heterocyclic system enable specific interactions with biological targets .

Studies have shown that through rational design and in silico-guided approaches, derivatives of triazolopyridines can achieve sub-micromolar potency against specific targets while maintaining excellent metabolic stability and selectivity profiles .

Research Challenges and Opportunities

Despite the promising aspects of 6-Bromo- triazolo[4,3-a]pyridin-3(2H)-one, several challenges and opportunities exist for future research:

  • Systematic structure-activity relationship studies: Comprehensive investigation of the effects of substitution patterns on biological activity

  • Improved synthetic methodologies: Development of more efficient, scalable, and environmentally friendly synthesis routes

  • Expanded biological screening: Evaluation against a broader range of biological targets to identify new therapeutic applications

  • Pharmacokinetic optimization: Enhancement of drug-like properties while maintaining potency and selectivity

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